![molecular formula C20H24N2O2 B4393602 N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide](/img/structure/B4393602.png)
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide
Overview
Description
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide, also known as NPTPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist for the G protein-coupled receptor GPR139. It has been found to have potential therapeutic applications in a variety of disorders, including schizophrenia, depression, and anxiety.
Mechanism of Action
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide binds to GPR139, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of GPR139 by N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide leads to the inhibition of cAMP production and the activation of the ERK1/2 signaling pathway. This results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter GABA in the brain, which has anxiolytic effects. N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has also been found to decrease the release of dopamine, which has antipsychotic effects.
Advantages and Limitations for Lab Experiments
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is a potent and selective agonist for GPR139, which makes it a valuable tool for studying the function of this receptor. However, one limitation of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide. One direction is to further investigate its potential therapeutic applications in disorders such as anxiety and schizophrenia. Another direction is to study the effects of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide on other neurotransmitter systems and signaling pathways. Additionally, the development of more soluble analogs of N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide could improve its utility in lab experiments.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has a high affinity for GPR139, which is expressed in the brain and other tissues. Activation of GPR139 by N-(1-methyl-3-phenylpropyl)-4-(propionylamino)benzamide has been found to have anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.
properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-4-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-19(23)22-18-13-11-17(12-14-18)20(24)21-15(2)9-10-16-7-5-4-6-8-16/h4-8,11-15H,3,9-10H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHYRDHXUPSNQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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